

Spectroscopic Data for 2,3,4-Trihydroxydiphenylmethane: A Technical Guide

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Compound of Interest

Compound Name: **2,3,4-Trihydroxydiphenylmethane**

Cat. No.: **B101353**

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This guide provides a comprehensive overview of the spectroscopic data for **2,3,4-Trihydroxydiphenylmethane**, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a deeper understanding of the principles behind the spectroscopic characterization of this molecule, reflecting field-proven insights and ensuring technical accuracy.

Introduction

2,3,4-Trihydroxydiphenylmethane is a polyphenolic compound of interest due to its structural similarity to other bioactive flavonoids and diphenylmethanes. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the study of its interactions in biological systems. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, providing a detailed analysis of the expected spectral features and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of **2,3,4-Trihydroxydiphenylmethane**, with its two aromatic rings linked by a methylene bridge and a tri-hydroxylated phenyl ring, dictates its unique spectroscopic signature. The following sections will provide a predictive analysis of its spectra.

Caption: Molecular structure of **2,3,4-Trihydroxydiphenylmethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **2,3,4-Trihydroxydiphenylmethane**, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl groups and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for **2,3,4-Trihydroxydiphenylmethane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	6.3 - 6.5	d	~8.0	1H
H-6	6.6 - 6.8	d	~8.0	1H
H-2', H-6'	7.0 - 7.2	m	2H	
H-3', H-4', H-5'	7.1 - 7.3	m	3H	
-CH ₂ -	3.8 - 4.0	s	2H	
-OH	4.5 - 5.5	br s	3H	

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Expertise & Experience in ¹H NMR:

- Aromatic Region: The protons on the tri-hydroxylated ring (H-5 and H-6) are expected to be upfield due to the strong electron-donating effect of the three hydroxyl groups. They will likely

appear as doublets due to ortho-coupling. The protons on the unsubstituted phenyl ring will appear as a more complex multiplet in the typical aromatic region.

- **Methylene Bridge:** The two protons of the -CH₂- group are chemically equivalent and are expected to appear as a sharp singlet. Its chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the two adjacent aromatic rings.
- **Hydroxyl Protons:** The hydroxyl protons will likely appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. In the presence of D₂O, these signals would disappear, which is a key confirmatory experiment.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for **2,3,4-Trihydroxydiphenylmethane**

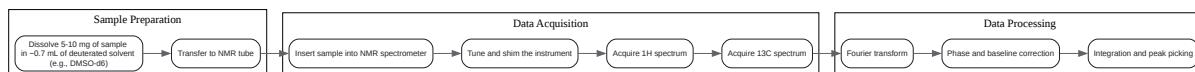
Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₂ -	35 - 45
C-5	105 - 110
C-1	115 - 120
C-6	120 - 125
C-2', C-6'	128 - 130
C-4'	128 - 130
C-3', C-5'	129 - 131
C-1'	140 - 145
C-3	145 - 150
C-2, C-4	150 - 155

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Expertise & Experience in ^{13}C NMR:

- Aromatic Carbons: The carbons bearing the hydroxyl groups (C-2, C-3, C-4) will be significantly deshielded and appear at higher chemical shifts. The other carbons of the hydroxylated ring will be shielded relative to benzene. The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of 128-145 ppm.
- Methylene Carbon: The methylene bridge carbon will appear in the aliphatic region but will be downfield due to the attachment of two aromatic rings.

Experimental Protocol for NMR Spectroscopy



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Caption: A generalized workflow for NMR data acquisition.

Trustworthiness in Protocol:

- Solvent Selection: For a polar compound like **2,3,4-Trihydroxydiphenylmethane**, DMSO-d₆ is a suitable solvent as it will dissolve the sample and its residual peak does not overlap significantly with the expected aromatic signals.[1][2] Chloroform-d (CDCl₃) might be an alternative, but solubility could be an issue.
- Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is optimal for obtaining a good signal-to-noise ratio in a reasonable time.[1]

- Shimming: Proper shimming of the magnetic field is crucial for obtaining sharp, well-resolved peaks, which is essential for accurate interpretation of coupling patterns.
- Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2,3,4-Trihydroxydiphenylmethane**, the IR spectrum will be dominated by absorptions from the O-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands for **2,3,4-Trihydroxydiphenylmethane**

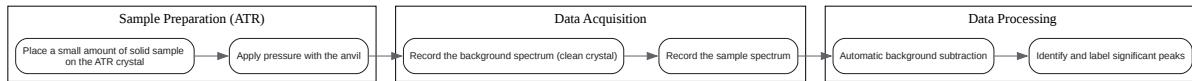
Wavenumber (cm ⁻¹)	Bond Vibration	Description
3500 - 3200	O-H stretch	Broad, strong band due to hydrogen bonding
3100 - 3000	Aromatic C-H stretch	Medium to weak, sharp peaks
3000 - 2850	Aliphatic C-H stretch	Medium to weak, sharp peaks
1620 - 1580	C=C stretch (aromatic)	Strong to medium intensity peaks
1520 - 1480	C=C stretch (aromatic)	Strong to medium intensity peaks
1470 - 1430	CH ₂ bend	Medium intensity
1300 - 1200	C-O stretch (phenol)	Strong intensity
850 - 750	C-H out-of-plane bend	Strong intensity, indicative of substitution pattern

Expertise & Experience in IR Interpretation:

- O-H Stretch: The most prominent feature will be a broad and intense band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of a phenol.[3][4][5]

- C-H Stretches: Sharp peaks just above 3000 cm^{-1} will indicate the aromatic C-H bonds, while those just below 3000 cm^{-1} are from the methylene bridge.[6]
- Aromatic C=C Stretches: A series of sharp bands in the $1620\text{-}1480\text{ cm}^{-1}$ region are characteristic of the benzene rings.[6]
- C-O Stretch: A strong band around $1200\text{-}1300\text{ cm}^{-1}$ is indicative of the C-O stretching of the phenolic hydroxyl groups.
- Fingerprint Region: The region below 1500 cm^{-1} will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for FTIR Spectroscopy



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Caption: A simplified workflow for FTIR data acquisition using an ATR accessory.

Trustworthiness in Protocol:

- Sampling Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for solid samples, requiring minimal sample preparation.[7][8] Alternatively, a KBr pellet can be prepared.[7][9]
- Background Spectrum: A background spectrum of the clean ATR crystal must be taken before the sample spectrum to subtract the absorbance of the atmosphere (CO_2 and H_2O).
- Sample Contact: Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. The pressure applied should be firm but not excessive to avoid damaging the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima (λ_{max}) for **2,3,4-Trihydroxydiphenylmethane**

Solvent	Predicted λ_{max} (nm)	Electronic Transition
Methanol or Ethanol	~280 - 290	$\pi \rightarrow \pi^*$

Expertise & Experience in UV-Vis Interpretation:

- The UV-Vis spectrum of **2,3,4-Trihydroxydiphenylmethane** is expected to show a strong absorption band around 280-290 nm in a polar solvent like methanol. This absorption is due to the $\pi \rightarrow \pi^*$ electronic transitions within the aromatic rings.[10][11]
- The presence of the hydroxyl groups, which are auxochromes, will cause a bathochromic (red) shift compared to unsubstituted benzene.
- The spectrum of polyphenols can be sensitive to pH. In basic solutions, deprotonation of the phenolic hydroxyl groups will lead to a significant red shift in the λ_{max} .

Experimental Protocol for UV-Vis Spectroscopy



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Caption: A standard workflow for quantitative UV-Vis analysis.

Trustworthiness in Protocol:

- Solvent Choice: A UV-transparent solvent such as methanol or ethanol is essential.
- Concentration: The concentration of the sample should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
- Cuvettes: Quartz cuvettes should be used for measurements in the UV region (below 340 nm) as glass and plastic absorb UV light.
- Baseline Correction: A baseline correction with the pure solvent is necessary to eliminate any absorbance from the solvent and the cuvette.[\[12\]](#)[\[13\]](#)

Conclusion

The spectroscopic characterization of **2,3,4-Trihydroxydiphenylmethane** relies on the complementary information provided by NMR, IR, and UV-Vis spectroscopy. While experimental data for this specific molecule is not widely available in the literature, a comprehensive understanding of its structure allows for accurate prediction of its spectral features. This guide provides a framework for the acquisition, interpretation, and validation of such data, empowering researchers to confidently identify and characterize this and similar polyphenolic compounds.

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